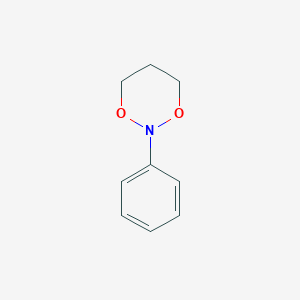![molecular formula C20H16N2O5S B303421 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B303421.png)
7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione, also known as DMQD, is a synthetic compound that has been widely studied for its potential applications in various fields of research. DMQD is a thiazoloquinazoline derivative that has been shown to exhibit a wide range of biological activities, including antitumor, antioxidant, and anti-inflammatory properties.
作用機序
7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione exerts its biological effects through various mechanisms of action, including the inhibition of cell proliferation, induction of apoptosis, and modulation of intracellular signaling pathways. 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of the p53 tumor suppressor pathway. 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has also been shown to modulate the expression of various genes involved in oxidative stress and inflammation, including Nrf2 and NF-κB, respectively.
Biochemical and Physiological Effects:
7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-angiogenic properties. 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has been shown to scavenge free radicals and inhibit lipid peroxidation, making it a potent antioxidant agent. 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for the treatment of inflammatory diseases. Additionally, 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, making it a potential therapeutic agent for the treatment of cancer.
実験室実験の利点と制限
One of the major advantages of 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione is its potent antitumor activity against a wide range of cancer cell lines. 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has also been shown to exhibit neuroprotective and cardioprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative and cardiovascular diseases. However, one of the limitations of 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione is its poor solubility in aqueous solutions, which may limit its bioavailability and therapeutic efficacy.
将来の方向性
There are several future directions for research on 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione, including the development of more efficient synthesis methods, the elucidation of its molecular mechanisms of action, and the evaluation of its therapeutic potential in preclinical and clinical studies. Additionally, the development of 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione analogs with improved pharmacokinetic properties and reduced toxicity may further enhance its therapeutic potential.
合成法
7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione can be synthesized through a multi-step process that involves the reaction of 2-aminobenzamide with 2-bromo-1,3-dimethoxybenzene to form 2-(2-bromo-1,3-dimethoxyphenylamino)benzamide. This intermediate is then reacted with thiosemicarbazide to form 2-(2-bromo-1,3-dimethoxyphenylamino)-1,3-thiazole-4-carboxamide, which is further reacted with 4-methoxybenzaldehyde to form 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione.
科学的研究の応用
7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has been extensively studied for its potential applications in various fields of research, including cancer, neurodegenerative diseases, and cardiovascular diseases. 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has also been shown to exhibit neuroprotective effects against oxidative stress-induced damage in neuronal cells, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has been shown to exhibit cardioprotective effects against ischemia-reperfusion injury, making it a potential therapeutic agent for the treatment of cardiovascular diseases.
特性
製品名 |
7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione |
|---|---|
分子式 |
C20H16N2O5S |
分子量 |
396.4 g/mol |
IUPAC名 |
(2Z)-7,8-dimethoxy-2-[(4-methoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione |
InChI |
InChI=1S/C20H16N2O5S/c1-25-12-6-4-11(5-7-12)8-17-19(24)22-18(23)13-9-15(26-2)16(27-3)10-14(13)21-20(22)28-17/h4-10H,1-3H3/b17-8- |
InChIキー |
DLYYHAYCMZXNFD-IUXPMGMMSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC |
正規SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)
![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)



![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)


![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)

![tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)